molecular formula C18H13F2N3O2S B2726840 N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895104-20-8

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2726840
CAS No.: 895104-20-8
M. Wt: 373.38
InChI Key: WYYFVNJWIHFJIU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a fluorinated acetamide derivative featuring a 3,4-dihydropyrazin-2-yl sulfanyl moiety. Its structure includes two 4-fluorophenyl groups: one attached to the acetamide nitrogen and the other to the dihydropyrazine ring. The fluorine atoms likely enhance lipophilicity and metabolic stability, while the heterocyclic core and sulfur linkage may contribute to hydrogen bonding and target interactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S/c19-12-1-5-14(6-2-12)22-16(24)11-26-17-18(25)23(10-9-21-17)15-7-3-13(20)4-8-15/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYFVNJWIHFJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with 4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biological Applications

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has been studied for its potential biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Potential

Studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of key enzymes or receptors involved in tumor growth . The specific interactions of this compound with cancer cell lines are yet to be fully elucidated but warrant further investigation.

Drug Development

The compound's unique structure positions it as a promising candidate in drug discovery. Its ability to interact with biological targets makes it a suitable lead compound for developing new therapeutics aimed at treating infections or cancers .

Industrial Applications

In addition to its biomedical applications, this compound may find use in industrial settings:

  • Material Science : Its chemical properties may allow it to be utilized in developing new materials with specific characteristics, such as enhanced durability or unique optical properties.
  • Chemical Intermediates : It can serve as a building block for synthesizing more complex organic compounds used in various chemical industries .

Case Study 1: Antimicrobial Evaluation

A study involving related acetamide derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to existing treatments. This suggests that this compound could be explored further in this context .

Case Study 2: Cancer Cell Line Testing

In vitro studies on similar compounds have shown promising results in inhibiting growth in human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines. These findings highlight the potential for this compound in anticancer drug development .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

This analog replaces the 4-fluorophenyl group on the acetamide nitrogen with a 3-fluoro-4-methylphenyl group. The methyl substituent introduces steric bulk, which may reduce solubility compared to the target compound.

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Replacing fluorine with chlorine (a stronger electron-withdrawing group) on the phenyl ring increases molecular polarity. The 4,6-diaminopyrimidine core in this compound facilitates hydrogen bonding, as evidenced by its crystal structure, which shows robust N–H⋯N and N–H⋯O interactions. Such features may enhance stability in biological environments compared to the dihydropyrazine core of the target compound .

Analogs with Heterocyclic Core Modifications

2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

This compound substitutes the dihydropyrazine core with a pyrido[2,3-d]pyrimidinone system. The extended π-conjugation and additional nitrogen atoms in the pyrido-pyrimidine ring may improve binding to aromatic-rich enzyme pockets.

Compound 17 (): Imidazolidinone Derivatives

Replacing the dihydropyrazine core with a 2,5-dioxoimidazolidin-4-yl group introduces two ketone functionalities, which could enhance hydrogen-bonding capacity. The furan-2-ylmethyl substituent in this compound may improve π-stacking interactions, as seen in biofilm-inhibiting agents .

Melting Points and Stability

  • Compound 13a (): Melting point of 288°C, attributed to strong intermolecular hydrogen bonds (NH, C=O) and a rigid cyanoacetamide core .
  • Example 83 () : Melting point of 302–304°C, likely due to the chromen-4-one core and multiple fluorinated aromatic groups .
  • Target Compound : Expected to have a high melting point (>250°C) based on fluorine content and planar heterocyclic structure.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Features Reference
Target Compound 3,4-Dihydropyrazine Dual 4-fluorophenyl groups High lipophilicity, potential H-bonding
N-(3-fluoro-4-methylphenyl)-...acetamide 3,4-Dihydropyrazine 3-Fluoro-4-methylphenyl Steric hindrance, reduced solubility
Compound 13a () Cyanoacetamide 4-Methylphenyl 288 Rigid structure, high yield (94%)
Example 83 () Chromen-4-one Multiple fluorophenyl groups 302–304 Extended conjugation, high stability

Biological Activity

N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, also known by its CAS number 125971-96-2, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • Melting Point : 196-198 °C
  • Boiling Point : 631.378 °C at 760 mmHg
  • Density : 1.212 g/cm³

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from 4-fluoroaniline and utilizing various coupling reactions to introduce the necessary functional groups. The detailed synthetic pathway has been documented in various chemical literature sources, highlighting the intermediate compounds and conditions required for successful synthesis .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of the acetamide moiety have demonstrated effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) cells. In vitro assays showed that modifications to the phenyl rings significantly influenced anticancer potency. Compounds with electron-withdrawing groups like fluorine often enhance the cytotoxic effects compared to their unsubstituted counterparts .

CompoundIC50 (µM)Cell LineActivity Description
N-(4-F)15A549Moderate cytotoxicity
N-(Cl)20A549Lower activity compared to N-(4-F)
N-(Br)12A549Higher cytotoxicity

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. In vitro testing against multidrug-resistant pathogens revealed that similar compounds can inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

  • Anticancer Efficacy : A study evaluated a series of derivatives based on the acetamide scaffold in A549 cells. The results indicated that substitution patterns significantly affected cell viability post-treatment. Notably, a compound with a para-dimethylamino group showed enhanced activity, reducing cell viability to approximately 64% at a concentration of 100 µM .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against drug-resistant strains. Compounds structurally related to this compound were tested against resistant strains of Pseudomonas aeruginosa, showing promising results that warrant further exploration in clinical settings .

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